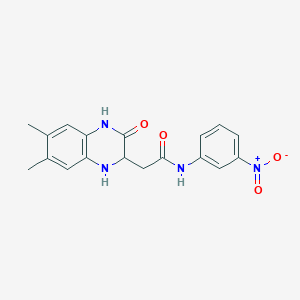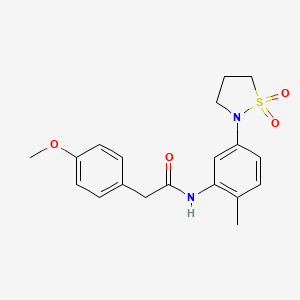![molecular formula C22H22N4O5 B2886579 1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793850-95-9](/img/structure/B2886579.png)
1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups including a 1,2,4-oxadiazole ring and a tetrahydroquinazoline dione structure. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the tetrahydroquinazoline dione structure are both heterocyclic structures, which can have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could affect its solubility and stability .科学的研究の応用
Synthesis and Structural Studies
The compound has been involved in studies exploring the synthesis of heterocyclic compounds, particularly focusing on transformations under reductive conditions to form complex structures like hexahydroindeno[2,1-a][3]benzazepines (Kametani et al., 1975).
Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted on related quinazoline derivatives. These studies provide insights into the molecular geometry, electronic properties like HOMO-LUMO, and charge distribution within the molecule (Sebastian et al., 2015).
Crystallography
- Crystallographic analysis has been performed on similar quinazoline derivatives to understand their molecular structure and bonding. This analysis helps in determining the spatial arrangement of atoms within the molecule and can be crucial for drug design (Candan et al., 2001).
Novel Synthesis Methods
- Innovative synthesis methods have been developed for quinazoline derivatives. These include cycloaddition reactions and the use of different catalytic systems, which are significant for pharmaceutical manufacturing (Chioua et al., 2002), (Kefayati et al., 2012).
Pharmacological Potential
- Certain quinazoline derivatives have been evaluated for their antitumor activity. These studies are crucial in drug development for cancer treatment and understanding the molecular mechanisms of action (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Applications
- Some quinazoline derivatives linked with oxadiazole moieties have shown significant analgesic and anti-inflammatory activities, indicating their potential use in developing new therapeutic agents (Dewangan et al., 2016).
Inhibitors of VEGFR2
- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and shown to inhibit VEGFR2, a target in cancer therapy. This highlights their potential as novel anticancer agents (Qiao et al., 2015).
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-4-12-25-21(27)14-8-5-6-10-16(14)26(22(25)28)13-18-23-20(24-31-18)15-9-7-11-17(29-2)19(15)30-3/h7,9,11,14,16H,4-6,8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFLGPNJYAHRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2CCCCC2N(C1=O)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)


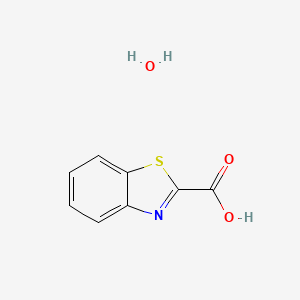
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

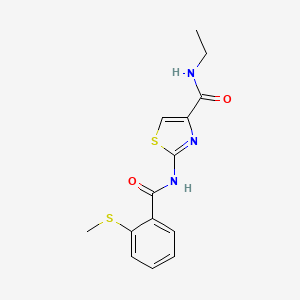
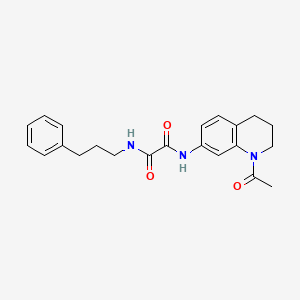

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)
